molecular formula C19H20ClN3O4 B2687295 N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1396877-79-4

N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2687295
CAS RN: 1396877-79-4
M. Wt: 389.84
InChI Key: PCKZDPNREKPVGK-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide, also known as TRO19622, is a novel small molecule that has shown potential in treating neurological disorders.

Mechanism of Action

N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide acts as a selective inhibitor of the sigma-1 receptor, which is a chaperone protein involved in the regulation of various cellular processes such as calcium signaling, protein folding, and stress response. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide binding to the sigma-1 receptor leads to the activation of various signaling pathways that promote neuroprotection and neuroregeneration.
Biochemical and Physiological Effects:
N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has been shown to have various biochemical and physiological effects in preclinical studies. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide reduces oxidative stress and inflammation by modulating the expression of various antioxidant and anti-inflammatory genes. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide also promotes neuroregeneration by enhancing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).

Advantages and Limitations for Lab Experiments

N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has several advantages for lab experiments. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a small molecule with good solubility and stability, which makes it easy to handle and administer. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has also shown good bioavailability and brain penetration in preclinical studies. However, N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has some limitations for lab experiments. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has a low therapeutic index, which means that it has a narrow range between the effective and toxic dose. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide also has a short half-life, which requires frequent dosing.

Future Directions

There are several future directions for N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide research. One direction is to investigate the potential of N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide in treating other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize the pharmacokinetic properties of N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide to improve its therapeutic index and reduce the dosing frequency. Additionally, the mechanism of action of N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide needs to be further elucidated to identify potential drug targets and develop more potent and selective sigma-1 receptor modulators.
Conclusion:
In conclusion, N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a novel small molecule with potential in treating neurological disorders. The synthesis method of N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide involves the reaction between 2-chloroaniline and N-(1-furan-3-ylcarbonyl)-4-piperidinemethanol. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide acts as a selective inhibitor of the sigma-1 receptor and has shown neuroprotective effects in preclinical studies. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide research, including investigating its potential in treating other neurological disorders and optimizing its pharmacokinetic properties.

Synthesis Methods

The synthesis of N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide involves the reaction between 2-chloroaniline and N-(1-furan-3-ylcarbonyl)-4-piperidinemethanol in the presence of oxalyl chloride. This reaction yields N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide as a white solid with a purity of more than 99%.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has shown neuroprotective effects by reducing oxidative stress, inflammation, and neuronal death. N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide has also been shown to improve cognitive function and motor deficits in animal models of neurological disorders.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c20-15-3-1-2-4-16(15)22-18(25)17(24)21-11-13-5-8-23(9-6-13)19(26)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKZDPNREKPVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide

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